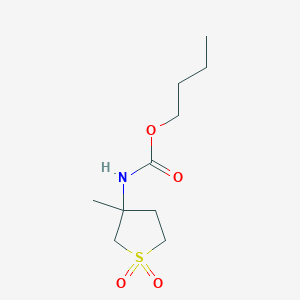

butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate

Description

Properties

IUPAC Name |

butyl N-(3-methyl-1,1-dioxothiolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-3-4-6-15-9(12)11-10(2)5-7-16(13,14)8-10/h3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUHMNLLYBTDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1(CCS(=O)(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate typically involves the reaction of butyl isocyanate with 3-methyl-1,1-dioxidotetrahydro-3-thiophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:

- Temperature: 50-70°C

- Solvent: Anhydrous toluene or dichloromethane

- Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)sulfone.

Reduction: Formation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)sulfide.

Substitution: Formation of various substituted carbamates or thiophenes depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Mechanism of Action

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate acts as an inhibitor that interacts with specific biological pathways. Its mechanism is primarily linked to the modulation of neurotransmitter levels, particularly acetylcholine, by inhibiting acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling.

1.2 Therapeutic Uses

- Neurodegenerative Diseases : The compound has potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinergic dysfunction is evident. Research indicates that compounds with similar mechanisms can help manage symptoms by increasing cholinergic activity .

- Cardiovascular Health : Some studies suggest that carbamate derivatives may influence lipid metabolism, potentially lowering LDL cholesterol and triglycerides while increasing HDL cholesterol levels. This effect could be beneficial in managing cardiovascular diseases .

Agricultural Applications

2.1 Insecticide Development

this compound is being explored for its insecticidal properties. As a member of the carbamate family, it exhibits neurotoxic effects on pests by inhibiting AChE, leading to an accumulation of acetylcholine and subsequent paralysis and death of the insects.

2.2 Efficacy Studies

Research has demonstrated that carbamate-based insecticides can be effective against a variety of agricultural pests. Efficacy studies indicate that these compounds can provide significant control over pest populations while being less harmful to non-target species when used judiciously .

Toxicological Considerations

3.1 Safety Profile

While this compound shows promise in various applications, its safety profile must be considered. Carbamates are known for their potential toxicity in humans and animals due to their action on AChE. Symptoms of exposure can include respiratory distress, neurological effects, and gastrointestinal symptoms .

3.2 Regulatory Status

The regulatory status of carbamate compounds varies by region, with some being restricted or banned due to their toxicity profiles. Continuous research is necessary to establish safe usage guidelines and mitigate risks associated with exposure .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurodegenerative Effects | Demonstrated efficacy in improving cognitive function in animal models of Alzheimer's disease through enhanced cholinergic activity. |

| Study B | Insecticidal Efficacy | Showed significant mortality rates in target pest populations within 24 hours of exposure to butyl carbamate formulations. |

| Study C | Toxicity Assessment | Reported acute toxicity symptoms in laboratory animals at high doses, emphasizing the need for careful dosage regulation in agricultural applications. |

Mechanism of Action

The mechanism of action of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and catalysis.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate can be compared with other similar compounds, such as:

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)dithiocarbamate: Similar structure but with a dithiocarbamate group instead of a carbamate.

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)carbamate: Similar structure but with a thiophenyl group instead of a thienyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate is a chemical compound with the molecular formula C10H19NO4S. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Structure:

- Formula: C10H19NO4S

- Molecular Weight: 249.33 g/mol

The compound features a butyl group, a tetrahydrothiophene ring with a methyl substituent, and a carbamate functional group. This unique structure contributes to its biological activity and reactivity in various chemical processes.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, inhibiting their activity and preventing substrate access.

- Receptor Modulation: It can interact with cell surface receptors, influencing signal transduction pathways that are critical for cellular responses.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains.

Case Studies

-

Study on Antifungal Activity:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal properties of this compound against clinical isolates of Candida species. Results showed that the compound exhibited potent antifungal activity with lower MIC values compared to traditional antifungal agents . -

Evaluation of Antibacterial Effects:

Another research article focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus, showcasing its potential as an alternative treatment option in antibiotic-resistant cases .

Research Applications

This compound is being explored for various applications:

- Organic Synthesis: Used as a reagent in organic chemistry for synthesizing complex molecules.

- Drug Development: Investigated for its potential role as a prodrug or pharmacophore in medicinal chemistry.

- Industrial Use: Employed in producing specialty chemicals and materials such as polymers and coatings.

Q & A

Q. What are the recommended analytical techniques for structural confirmation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate?

Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical analysis) and high-resolution mass spectrometry (HRMS) . For example, studies on similar carbamates (e.g., tert-butyl derivatives) utilized X-ray crystallography to resolve stereochemistry in solid-state structures . FT-IR spectroscopy is critical for identifying carbamate C=O and sulfone S=O stretching vibrations (1,200–1,250 cm⁻¹ and 1,300–1,350 cm⁻¹, respectively). Chromatographic purity assessment via HPLC/GC-MS with polar stationary phases is recommended to detect hydrolytic byproducts .

Q. How can researchers optimize synthesis conditions for this carbamate?

Answer: Synthetic optimization should focus on protecting group strategies (e.g., tert-butyl carbamate stability under acidic/basic conditions) and solvent selection . For instance, reactions involving tert-butyl carbamates in tetrahydrofuran (THF) under reflux with DIEA/DMAP catalysis achieved high yields (60–80%) in similar systems . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and avoiding prolonged exposure to moisture are critical to prevent premature deprotection .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the sulfone moiety in this compound?

Answer: Contradictory reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity and steric effects . For sulfone-containing carbamates, computational modeling (DFT) can predict electrophilic sites, while experimental validation via kinetic studies (e.g., SN2 vs. SN1 mechanisms) using deuterated solvents or chiral auxiliaries is recommended . Refer to studies on tert-butyl carbamates with sulfone groups, where steric hindrance from the 3-methyl group reduced nucleophilic attack at the sulfone .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

Answer:

- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, sampling at intervals (0, 24, 48 h) for LC-MS analysis. Compare degradation rates with tert-butyl carbamates in similar matrices .

- Oxidative stability : Use H2O2 or Fe²⁺/ascorbate systems to simulate oxidative stress. Monitor sulfone oxidation byproducts via HRMS .

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for tert-butyl derivatives) .

Q. What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the carbamate carbonyl and sulfone oxygen .

- MD simulations : Assess binding stability in aqueous environments (GROMACS/AMBER) over 100 ns trajectories. Validate with SPR or ITC experimental data .

Methodological Challenges

Q. How to address low yields in coupling reactions involving this carbamate?

Answer: Low yields often stem from steric hindrance (3-methyl group) or poor leaving-group activation . Solutions include:

Q. What techniques differentiate enantiomers in chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by comparing experimental and DFT-simulated spectra .

- X-ray crystallography : Critical for unambiguous stereochemical assignment, as demonstrated for tert-butyl carbamates with tetrahydrothienyl motifs .

Data Interpretation and Reporting

Q. How should researchers report conflicting toxicity data for this compound?

Answer:

- Contextualize data : Note differences in test systems (e.g., in vitro vs. in vivo) and exposure durations. For example, acute toxicity in zebrafish embryos may not correlate with mammalian models .

- Dose-response curves : Use nonlinear regression to calculate LD50/IC50 values, ensuring replicates (n ≥ 3) and controls.

- Mechanistic studies : Combine toxicity assays with transcriptomics (RNA-seq) to identify pathways affected by sulfone or carbamate moieties .

Advanced Applications in Drug Development

Q. What pharmacophore features make this compound suitable for CNS-targeted prodrugs?

Answer:

- LogP : The tert-butyl group enhances blood-brain barrier permeability (optimal LogP ~2–3).

- Metabolic stability : The sulfone group resists CYP450 oxidation, as shown in tert-butyl carbamate analogs .

- Prodrug activation : Design pH-sensitive linkages (e.g., esterase-cleavable bonds) for targeted release in acidic tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.